

HPLC method for the quantification of sodium hydrogen fumarate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sodium hydrogen fumarate

Cat. No.: B1174179

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An HPLC Method for the Quantitative Determination of **Sodium Hydrogen Fumarate**

Application Note

Introduction

Sodium hydrogen fumarate, the monosodium salt of fumaric acid, is utilized in various applications, including as a food acidulant and a component in pharmaceutical formulations. Accurate quantification of **sodium hydrogen fumarate** is crucial for quality control, formulation development, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) with UV detection offers a specific, reliable, and efficient method for this purpose. This application note details a robust reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of **sodium hydrogen fumarate**.

Principle of the Method

The method is based on reversed-phase chromatography, where the separation is governed by the hydrophobic interactions between the analyte and the non-polar stationary phase. **Sodium hydrogen fumarate** is first dissolved to release the hydrogen fumarate anion. To ensure consistent retention and sharp peak shapes, the mobile phase is acidified to a pH well below the first pKa of fumaric acid ($\text{pKa}_1 \approx 3.03$).^[1] This suppresses the ionization of the carboxyl group, rendering the molecule less polar and allowing for optimal interaction with the C18 stationary phase.^{[1][2]} The analyte is then detected by its UV absorbance, which is characteristic of the carbon-carbon double bond in conjugation with the carboxyl groups.^[3]

Quantification is achieved by comparing the peak area of the sample to that of a known reference standard (external standard method).[4]

Chromatographic Conditions

The separation is achieved using a C18 column with an isocratic mobile phase under the following conditions:

Parameter	Specification
HPLC System	Agilent 1200 series or equivalent with UV/Vis Detector
Column	C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase	0.1% Formic Acid in HPLC-grade Water (pH ≈ 2.3)
Flow Rate	1.0 mL/min
Detection Wavelength	210 nm[4]
Injection Volume	10 µL[5]
Column Temperature	Ambient (approx. 25°C)
Run Time	Approximately 10 minutes

Experimental Protocol

1. Preparation of Mobile Phase (0.1% Formic Acid in Water)

- Measure 999 mL of HPLC-grade water into a 1 L solvent bottle.
- Carefully add 1 mL of formic acid to the water.
- Cap the bottle and mix thoroughly.
- Degas the mobile phase for at least 15 minutes using a suitable method (e.g., sonication or vacuum filtration) before use.

2. Preparation of Standard Solutions

- Standard Stock Solution (1000 µg/mL):
 - Accurately weigh approximately 100 mg of **Sodium Hydrogen Fumarate** reference standard into a 100 mL volumetric flask.
 - Add approximately 70 mL of HPLC-grade water and sonicate for 5 minutes or until fully dissolved.
 - Allow the solution to cool to room temperature.
 - Dilute to the mark with HPLC-grade water and mix well.
- Calibration Standards:
 - Prepare a series of at least five calibration standards by performing serial dilutions of the Standard Stock Solution with HPLC-grade water. A suggested concentration range is 5 µg/mL to 100 µg/mL. For example:
 - 100 µg/mL: Pipette 10 mL of Stock Solution into a 100 mL flask, dilute to volume.
 - 50 µg/mL: Pipette 5 mL of Stock Solution into a 100 mL flask, dilute to volume.
 - 25 µg/mL: Pipette 2.5 mL of Stock Solution into a 100 mL flask, dilute to volume.
 - 10 µg/mL: Pipette 1 mL of Stock Solution into a 100 mL flask, dilute to volume.
 - 5 µg/mL: Pipette 0.5 mL of Stock Solution into a 100 mL flask, dilute to volume.
 - Transfer the solutions to HPLC vials for analysis.

3. Preparation of Sample Solution

- Accurately weigh a quantity of the sample powder expected to contain approximately 100 mg of **sodium hydrogen fumarate** and transfer it to a 100 mL volumetric flask.

- Add approximately 70 mL of HPLC-grade water and sonicate for 15 minutes to ensure complete dissolution.
- Allow the solution to cool to room temperature, then dilute to the mark with HPLC-grade water and mix thoroughly.
- Filter the solution through a 0.45 μm syringe filter into an HPLC vial. This initial sample may require further dilution with HPLC-grade water to fall within the calibration curve range.

4. System Suitability

Before sample analysis, the chromatographic system must be equilibrated.

- Pump the mobile phase through the system until a stable baseline is achieved.
- Make at least five replicate injections of a mid-range standard solution (e.g., 25 $\mu\text{g/mL}$).
- Evaluate the system suitability parameters. The acceptance criteria are typically:
 - Tailing Factor (Asymmetry): ≤ 2.0
 - Theoretical Plates (N): ≥ 2000
 - Relative Standard Deviation (%RSD) for Peak Area: $\leq 2.0\%$

5. Analysis and Calculation

- Calibration Curve:
 - Inject each calibration standard solution into the HPLC system.
 - Record the peak area for each concentration.
 - Plot a graph of peak area versus concentration ($\mu\text{g/mL}$).
 - Perform a linear regression analysis. The correlation coefficient (R^2) should be ≥ 0.999 .^[5]
^[6]
- Sample Analysis:

- Inject the prepared sample solution into the HPLC system.
- Record the peak area of the **sodium hydrogen fumarate** peak.
- Calculation:
 - Determine the concentration of **sodium hydrogen fumarate** in the sample solution (C_{sample}) using the linear regression equation from the calibration curve:
 - $\text{Peak Area}_{\text{sample}} = (m * C_{\text{sample}}) + b$
 - Where 'm' is the slope and 'b' is the y-intercept.
 - Calculate the percentage of **sodium hydrogen fumarate** in the original sample using the following formula:

$$\% \text{ Sodium Hydrogen Fumarate} = (C_{\text{sample}} * V * D) / (W * 10000)$$

Where:

- C_{sample} = Concentration from calibration curve ($\mu\text{g/mL}$)
- V = Initial volume of the sample preparation (mL)
- D = Dilution factor, if any
- W = Weight of the sample taken (mg)

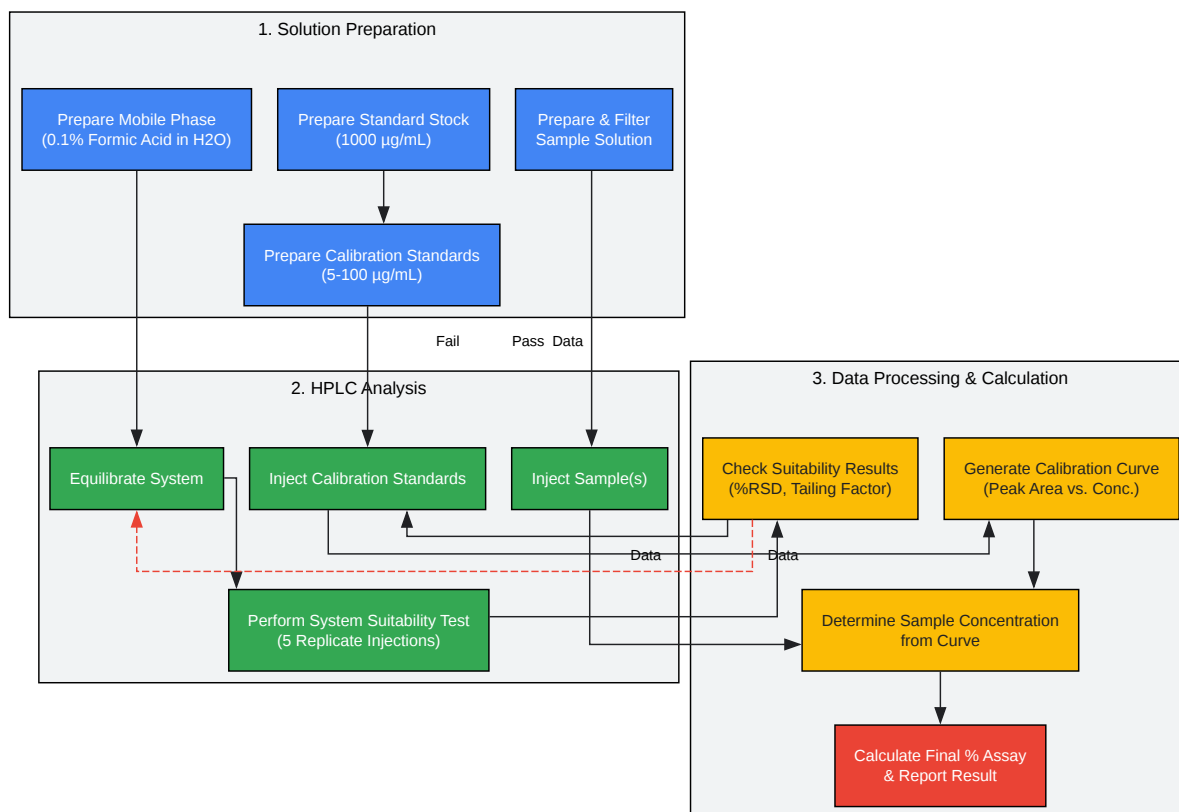
Quantitative Data Summary

The following table summarizes the expected performance characteristics of this method based on typical validation results for fumaric acid analysis.[\[6\]](#)[\[7\]](#)

Parameter	Typical Result
Linearity Range	5 - 100 µg/mL
Correlation Coefficient (R ²)	≥ 0.999
Limit of Detection (LOD)	~0.5 µg/mL
Limit of Quantification (LOQ)	~1.5 µg/mL
Precision (%RSD)	< 2.0%
Accuracy (% Recovery)	98.0% - 102.0%

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the quantification of **sodium hydrogen fumarate** using this HPLC method.



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Caption: Workflow for **Sodium Hydrogen Fumarate** HPLC Analysis.

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- To cite this document: BenchChem. [HPLC method for the quantification of sodium hydrogen fumarate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1174179#hplc-method-for-the-quantification-of-sodium-hydrogen-fumarate]

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